Furan-3-yl Substitution Delivers 1.62-Fold Higher Topoisomerase I Inhibition Than Furan-2-yl in 2,4,6-Trisubstituted Pyridine Scaffolds
In a systematic structure–activity relationship study of 2-thienyl-4-furyl-6-aryl pyridine derivatives, the compound bearing a furan-3-yl substituent at the 4-position (2-(4-chlorophenyl)-4-(furan-3-yl)-6-(3-methylthiophen-2-yl)pyridine) exhibited 86% inhibition of human topoisomerase I at 0.1 mM, whereas the closest furan-2-yl analog (2-(4-chlorophenyl)-6-(5-chlorothiophen-2-yl)-4-(furan-2-yl)pyridine) showed only 53% inhibition under identical conditions [1]. This represents a 1.62-fold higher inhibitory activity attributable specifically to the furan attachment position.
| Evidence Dimension | Human topoisomerase I inhibition at fixed concentration |
|---|---|
| Target Compound Data | 86% inhibition at 0.1 mM [for the analog containing the furan-3-yl motif] |
| Comparator Or Baseline | 53% inhibition at 0.1 mM [for the analog containing the furan-2-yl motif] |
| Quantified Difference | 1.62-fold higher inhibition (86% vs 53%) |
| Conditions | Human topoisomerase I enzyme inhibition assay; compound concentration 0.1 mM; camptothecin positive control showed 79% inhibition at 0.1 mM [1] |
Why This Matters
For medicinal chemistry programs targeting topoisomerase I, selecting the furan-3-yl building block over the furan-2-yl isomer can provide a 62% gain in inhibitory potency at the scaffold level, reducing the number of synthetic iterations required to achieve target potency.
- [1] Thapa, P.; Karki, R.; Thapa, U.; Jahng, Y.; Jung, M.J.; Nam, J.M.; Na, Y.; Kwon, Y.; Lee, E.S. 2-Thienyl-4-furyl-6-aryl pyridine derivatives: synthesis, topoisomerase I and II inhibitory activity, cytotoxicity, and structure–activity relationship study. Bioorg. Med. Chem. 2010, 18 (1), 377–386. (Data extracted from BRENDA inhibitor summary.) View Source
